Cas no 1806769-30-1 (Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate)

Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate
-
- インチ: 1S/C10H7ClF5NO3/c1-19-9(18)5-2-4(3-11)17-8(6(5)7(12)13)20-10(14,15)16/h2,7H,3H2,1H3
- InChIKey: IXTBAKWJZAJIOZ-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(C(=O)OC)=C(C(F)F)C(=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 341
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 3.3
Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029080571-1g |
Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate |
1806769-30-1 | 97% | 1g |
$1,519.80 | 2022-03-31 |
Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate 関連文献
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylateに関する追加情報
Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806769-30-1): An Overview
Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806769-30-1) is a novel and highly functionalized compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a chloromethyl, difluoromethyl, and trifluoromethoxy substituents, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The chemical structure of Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate is composed of a pyridine ring with multiple functional groups attached. The presence of the chloromethyl group at the 6-position, the difluoromethyl group at the 3-position, and the trifluoromethoxy group at the 2-position imparts unique chemical and physical properties to this molecule. These functional groups are known to influence the compound's reactivity, stability, and biological activity, making it an attractive target for further investigation.
Recent studies have highlighted the potential of Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The chloromethyl and difluoromethyl groups are believed to play a crucial role in modulating inflammatory pathways, while the trifluoromethoxy group enhances the compound's lipophilicity and cellular uptake.
In addition to its anti-inflammatory effects, Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action is thought to involve the disruption of key signaling pathways involved in cell proliferation and survival.
The synthesis of Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate has been extensively studied in recent years. A common synthetic route involves the sequential introduction of the chloromethyl, difluoromethyl, and trifluoromethoxy groups onto a pyridine scaffold. This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product. Advanced synthetic techniques such as transition-metal catalysis and organocatalysis have been employed to optimize the synthesis protocol.
The physicochemical properties of Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate have been thoroughly characterized using various analytical techniques. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography have provided detailed insights into its molecular structure and conformation. These data are crucial for understanding the compound's behavior in biological systems and for optimizing its pharmaceutical properties.
In terms of pharmacokinetics, Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate has shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models. Its lipophilic nature facilitates good oral bioavailability, while its stability under physiological conditions ensures sustained therapeutic effects. However, further studies are needed to fully elucidate its pharmacokinetic behavior in humans.
The safety profile of Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate is an important consideration for its development as a therapeutic agent. Preclinical toxicology studies have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, comprehensive safety assessments will be required as part of clinical development to ensure its safety in human subjects.
In conclusion, Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806769-30-1) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies will continue to explore its full potential and pave the way for its potential use in clinical settings.
1806769-30-1 (Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate) 関連製品
- 27599-63-9(5(6)-Aminofluorescein)
- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)
- 2375268-99-6(2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid)
- 1804715-56-7(5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide)
- 1602660-35-4(1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene)
- 1228453-25-5(1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one)
- 2228302-84-7(tert-butyl 5,5-dimethyl-2-(2-oxoethyl)piperidine-1-carboxylate)
- 630111-78-3(5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide)
- 2171947-58-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid)
- 2137687-84-2(1H-Azepine-1-carboxylic acid, 4-(4-ethyl-1-piperazinyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester)



